molecular formula C5H7ClN2O B1447105 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride CAS No. 1803567-08-9

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride

Cat. No. B1447105
M. Wt: 146.57 g/mol
InChI Key: IOKGCPUTBQQBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a chemical compound with the CAS Number: 1803567-08-9 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is 1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a powder that is stored at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

Synthesis and Chemistry of Pyrazolines

Pyrazolines, closely related to the pyrazole moiety, are utilized extensively in organic synthesis, demonstrating the versatility of pyrazole derivatives. The synthesis of hexasubstituted pyrazolines from pentasubstituted 2H-pyrazoles highlights innovative routes to construct complex molecules, revealing their potential as intermediates for further chemical transformations (Baumstark, Vásquez, & Mctush-Camp, 2013). These synthetic routes enable the facile synthesis of cyclopropanes and serve as oxygen-atom transfer reagents, underlining the chemical utility of pyrazoline derivatives.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties. A review focusing on the synthesis and bioevaluation of novel pyrazoles by different methods highlights the importance of pyrazole as a core structure in compounds with significant agrochemical and pharmaceutical activities (Sheetal et al., 2018). The diversity of synthetic strategies and the broad spectrum of biological activities associated with pyrazole derivatives underscore their potential in the development of new pharmacological agents.

Pyrazole in Therapeutic Applications

Pyrazoline and pyrazole derivatives are increasingly recognized for their therapeutic potentials, particularly as anticancer agents. Research indicates that these compounds, through various synthetic methods, exhibit significant biological effects, making them candidates for anticancer therapy (Pushkar Kumar Ray et al., 2022). The review of pyrazoline derivatives’ patent literature from 2000 to 2021 emphasizes the exploration of Anticancer activity, demonstrating the ongoing interest and potential of pyrazole scaffolds in medicinal chemistry.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1H-pyrazol-4-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKGCPUTBQQBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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